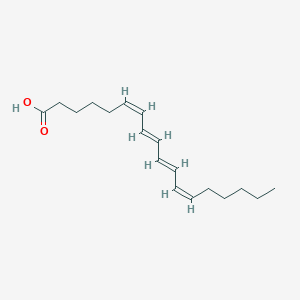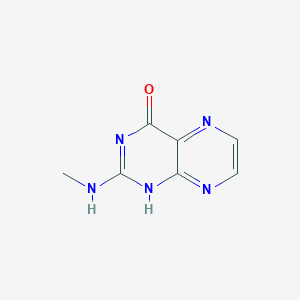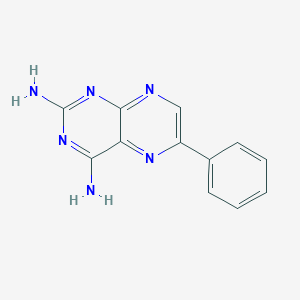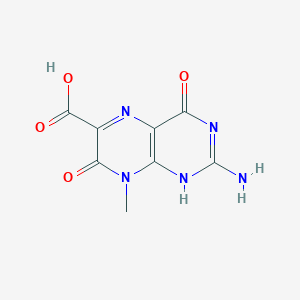
2-amino-8-methyl-4,7-dioxo-1H-pteridine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-8-methyl-4,7-dioxo-1H-pteridine-6-carboxylic acid, also known as Methotrexate, is a widely studied chemical compound that has been used in the treatment of various diseases. Methotrexate is a potent inhibitor of dihydrofolate reductase (DHFR) and has been used as an anti-cancer drug.
Mécanisme D'action
2-amino-8-methyl-4,7-dioxo-1H-pteridine-6-carboxylic acid works by inhibiting the activity of dihydrofolate reductase (DHFR), an enzyme that is essential for the synthesis of DNA. By inhibiting DHFR, 2-amino-8-methyl-4,7-dioxo-1H-pteridine-6-carboxylic acid prevents the formation of new DNA, which leads to the death of rapidly dividing cells such as cancer cells.
Biochemical and physiological effects:
2-amino-8-methyl-4,7-dioxo-1H-pteridine-6-carboxylic acid has several biochemical and physiological effects. It can cause bone marrow suppression, which can lead to a decrease in white blood cells, red blood cells, and platelets. 2-amino-8-methyl-4,7-dioxo-1H-pteridine-6-carboxylic acid can also cause liver toxicity, which can lead to liver damage. Additionally, 2-amino-8-methyl-4,7-dioxo-1H-pteridine-6-carboxylic acid can cause gastrointestinal toxicity, which can lead to nausea, vomiting, and diarrhea.
Avantages Et Limitations Des Expériences En Laboratoire
2-amino-8-methyl-4,7-dioxo-1H-pteridine-6-carboxylic acid has several advantages for lab experiments. It is a potent inhibitor of DHFR and can be used to study the role of DHFR in DNA synthesis. Additionally, 2-amino-8-methyl-4,7-dioxo-1H-pteridine-6-carboxylic acid is widely available and relatively inexpensive. However, 2-amino-8-methyl-4,7-dioxo-1H-pteridine-6-carboxylic acid has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can limit its use in some experiments. Additionally, 2-amino-8-methyl-4,7-dioxo-1H-pteridine-6-carboxylic acid can have off-target effects, which can complicate data interpretation.
Orientations Futures
There are several future directions for 2-amino-8-methyl-4,7-dioxo-1H-pteridine-6-carboxylic acid research. One area of research is the development of new analogs of 2-amino-8-methyl-4,7-dioxo-1H-pteridine-6-carboxylic acid that have improved efficacy and reduced toxicity. Another area of research is the identification of new targets for 2-amino-8-methyl-4,7-dioxo-1H-pteridine-6-carboxylic acid, which could expand its use beyond cancer and autoimmune diseases. Additionally, there is ongoing research into the use of 2-amino-8-methyl-4,7-dioxo-1H-pteridine-6-carboxylic acid in combination with other drugs to improve treatment outcomes.
Méthodes De Synthèse
2-amino-8-methyl-4,7-dioxo-1H-pteridine-6-carboxylic acid can be synthesized by reacting 2,4-diamino-6-hydroxypyrimidine with methanesulfonyl chloride to form 2,4-diamino-6-methylpyrimidine. The resulting compound is then condensed with 4-aminobenzoic acid to form 2-amino-8-methyl-4,7-dioxo-1H-pteridine-6-carboxylic acid.
Applications De Recherche Scientifique
2-amino-8-methyl-4,7-dioxo-1H-pteridine-6-carboxylic acid has been extensively studied for its anti-cancer properties. It is commonly used in the treatment of various types of cancer, including leukemia, lymphoma, and breast cancer. 2-amino-8-methyl-4,7-dioxo-1H-pteridine-6-carboxylic acid has also been studied for its ability to treat autoimmune diseases such as rheumatoid arthritis and psoriasis.
Propriétés
Nom du produit |
2-amino-8-methyl-4,7-dioxo-1H-pteridine-6-carboxylic acid |
|---|---|
Formule moléculaire |
C8H7N5O4 |
Poids moléculaire |
237.17 g/mol |
Nom IUPAC |
2-amino-8-methyl-4,7-dioxo-1H-pteridine-6-carboxylic acid |
InChI |
InChI=1S/C8H7N5O4/c1-13-4-2(5(14)12-8(9)11-4)10-3(6(13)15)7(16)17/h1H3,(H,16,17)(H3,9,11,12,14) |
Clé InChI |
YJAYGCWNOOVXSV-UHFFFAOYSA-N |
SMILES isomérique |
CN1C2=C(C(=O)N=C(N2)N)N=C(C1=O)C(=O)O |
SMILES |
CN1C2=C(C(=O)N=C(N2)N)N=C(C1=O)C(=O)O |
SMILES canonique |
CN1C2=C(C(=O)N=C(N2)N)N=C(C1=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



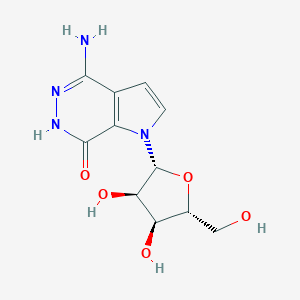
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[(4S,5R,13S,18S)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B232774.png)
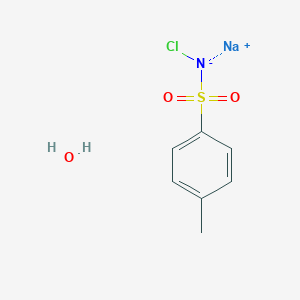
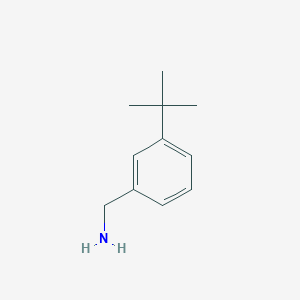
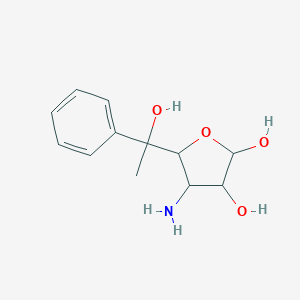
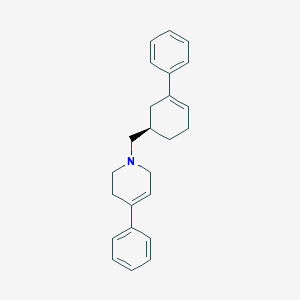
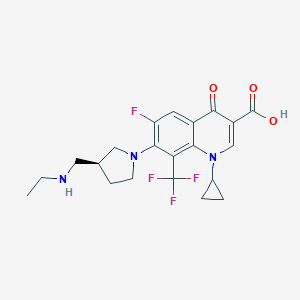
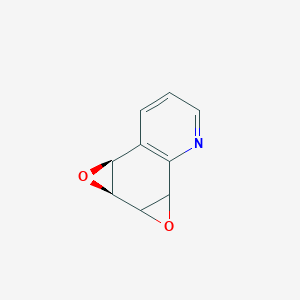
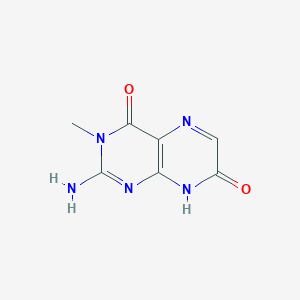
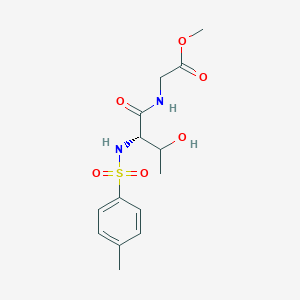
![[3-[[[[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B232858.png)
